![molecular formula C37H56O5 B14206062 1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one CAS No. 823808-11-3](/img/structure/B14206062.png)
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one is a chemical compound known for its unique structural properties. It features a prop-2-en-1-one backbone with two phenyl groups substituted with 11-hydroxyundecyl chains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with 11-bromoundecanol to form 4-[(11-hydroxyundecyl)oxy]benzaldehyde. This intermediate is then subjected to a Claisen-Schmidt condensation with acetone to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the prop-2-en-1-one backbone can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s amphiphilic nature allows it to interact with cell membranes, potentially disrupting their integrity and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenylprop-2-en-1-one: Lacks the long hydroxyalkyl chains, making it less amphiphilic.
(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one: Contains different substituents on the phenyl rings, leading to different chemical properties.
Uniqueness
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one is unique due to its long hydroxyalkyl chains, which impart amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Propriétés
Numéro CAS |
823808-11-3 |
|---|---|
Formule moléculaire |
C37H56O5 |
Poids moléculaire |
580.8 g/mol |
Nom IUPAC |
1,3-bis[4-(11-hydroxyundecoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C37H56O5/c38-29-15-11-7-3-1-5-9-13-17-31-41-35-24-19-33(20-25-35)21-28-37(40)34-22-26-36(27-23-34)42-32-18-14-10-6-2-4-8-12-16-30-39/h19-28,38-39H,1-18,29-32H2 |
Clé InChI |
AJRRCQDBOJGOEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)OCCCCCCCCCCCO)OCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


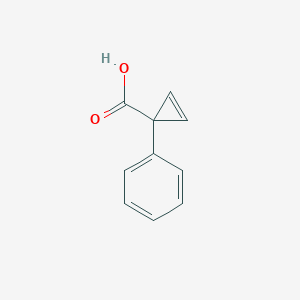
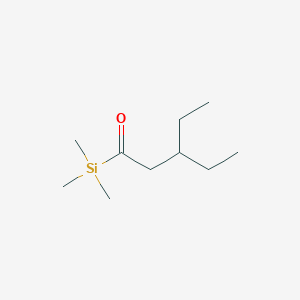
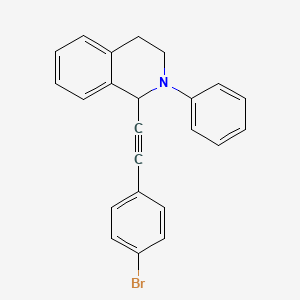
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)

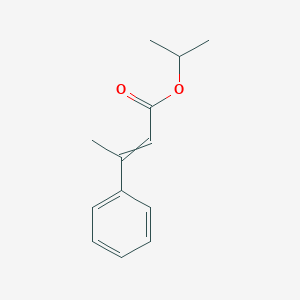
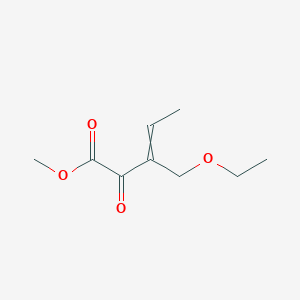
![4-(Methylsulfanyl)-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14206012.png)
![2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14206020.png)

